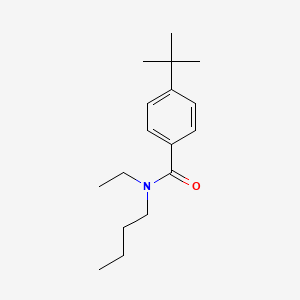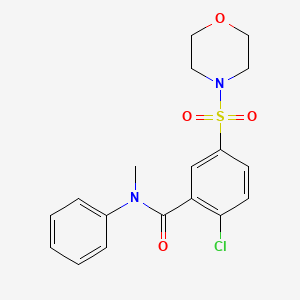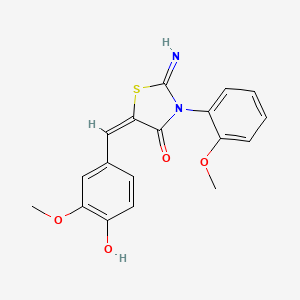
N-butyl-4-tert-butyl-N-ethylbenzamide
説明
Synthesis Analysis
The synthesis of compounds similar to "N-butyl-4-tert-butyl-N-ethylbenzamide" involves directed metalation and reactions with various reagents. For example, N-tert-butyl-N-methyl-2-methoxybenzamide undergoes directed metalation, showing the potential of using N-tert-butyl-N-methylbenzamides in synthesis through metalation techniques (Reitz & Massey, 1990). Such methods are crucial for introducing functional groups and modifying the benzamide backbone.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by techniques like X-ray crystallography and DFT analyses. For instance, the crystal and molecular structure of related compounds are determined, highlighting the presence of intramolecular hydrogen bonds and molecular stability features (Çolak et al., 2021).
Chemical Reactions and Properties
Benzamide compounds participate in various chemical reactions, including lithiation and cycloaddition, which are essential for creating new compounds with potential applications. The lithium-bromine exchange of aryl bromides, for example, is influenced by solvent composition, demonstrating the reactivity of benzamide derivatives under different conditions (Bailey et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility and thermal behavior, of benzamide derivatives are crucial for their application in various fields. The solubility of 4-aminobenzamide in different solvents, for instance, provides insight into the dissolution behavior and potential use of such compounds (Ouyang et al., 2019).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity and interaction with other molecules, are essential for understanding their potential applications. N-Fluorobenzamide-directed cycloaddition reactions, for example, highlight the capability of benzamide derivatives to undergo specific reactions leading to fluorescent compounds (Lu et al., 2022).
科学的研究の応用
Environmental Fate and Behavior
Parabens, with a structure related to N-butyl-4-tert-butyl-N-ethylbenzamide, are used as preservatives in various products and have been studied for their occurrence, fate, and behavior in aquatic environments. These studies reveal that despite wastewater treatments effectively reducing their presence, parabens persist at low levels in effluents and are ubiquitous in surface waters and sediments due to continuous environmental introduction. Their phenolic structure allows for reactions with chlorine, forming halogenated by-products more stable and potentially more toxic than their parent compounds, necessitating further research into their environmental and health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemical Recycling of Polymers
In the realm of materials engineering, research into the chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential for repurposing and recovering valuable monomers from consumer plastics. Techniques such as hydrolysis and glycolysis facilitate the breakdown of PET into its constituent monomers, which can be reused to synthesize new polymer materials. This approach not only addresses the issue of plastic waste but also conserves petrochemical resources and energy (Karayannidis & Achilias, 2007).
Bioactivities of Synthetic Phenolic Antioxidants
Research into synthetic phenolic antioxidants (SPAs), which share structural similarities with this compound, explores their widespread use in industrial and commercial products to prolong shelf life. Studies indicate that SPAs are present in various environmental matrices and human tissues, raising concerns about their potential health impacts. Some SPAs have been linked to hepatic toxicity, endocrine disruption, and carcinogenic effects, highlighting the need for further investigation into their environmental behavior, human exposure, and toxicity (Liu & Mabury, 2020).
特性
IUPAC Name |
N-butyl-4-tert-butyl-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-6-8-13-18(7-2)16(19)14-9-11-15(12-10-14)17(3,4)5/h9-12H,6-8,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDLAOGYAODDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4585412.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4585415.png)
![3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585424.png)
![1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)
![7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4585427.png)

![2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4585440.png)
![3-[(4-fluorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4585447.png)
![3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585455.png)
![isopropyl 3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4585457.png)

![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B4585467.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4585479.png)